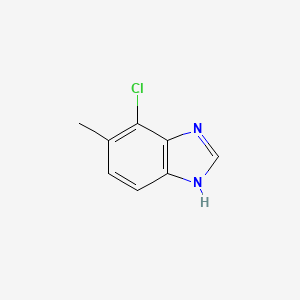

7-chloro-6-methyl-1H-Benzimidazole

Description

Context within Benzimidazole (B57391) Heterocycles and their Pharmacological Relevance

The benzimidazole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. impactfactor.orgchemijournal.comnih.govwikipedia.org Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. ijsrst.com Benzimidazole derivatives have demonstrated significant potential as antimicrobial, antiviral, anthelmintic, anticancer, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.netimpactfactor.orgchemijournal.com

The versatility of the benzimidazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity. ijsrst.com Researchers have successfully synthesized a multitude of derivatives by introducing different substituents at various positions of the bicyclic ring system, leading to the discovery of compounds with enhanced potency and selectivity. chemijournal.comnih.gov This inherent adaptability has made benzimidazoles a focal point for the development of new therapeutic agents. impactfactor.orgchemijournal.com

Table 1: Examples of Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Examples of Investigated Derivatives |

|---|---|

| Anticancer | Binimetinib, Bendamustine, Selumetinib nih.gov |

| Anthelmintic | Albendazole, Mebendazole, Fenbendazole wikipedia.org |

| Antiviral | Enviroxine impactfactor.org |

| Antiulcer | Omeprazole, Lansoprazole, Pantoprazole impactfactor.orgwikipedia.org |

| Antimicrobial | Ridinilazole impactfactor.org |

Rationale for Focused Research on Halogenated and Methylated Benzimidazoles

The strategic introduction of halogen atoms and methyl groups onto the benzimidazole core is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule. nih.govacs.orgresearchgate.net

Halogenation , the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine), can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govacs.org Chlorine, in particular, as a moderately lipophilic and electron-withdrawing group, can enhance membrane permeability and influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets through mechanisms like halogen bonding. researchgate.netacs.org Theoretical investigations have shown that halogenation can influence the excited state intramolecular proton transfer (ESIPT) in benzimidazole derivatives, a property that can be exploited in the design of fluorescent probes. nih.gov

Methylation , the addition of a methyl group, can also profoundly affect a compound's biological activity. A methyl group can influence the molecule's conformation and steric interactions within a binding pocket. nih.gov It can also impact metabolic pathways, sometimes blocking sites of metabolic degradation and thereby increasing the compound's half-life. Structure-activity relationship (SAR) studies have frequently shown that the position and presence of a methyl group can be critical for potent biological activity in various benzimidazole series. nih.govnih.gov For instance, in some series, a methyl group at a specific position was found to be optimal for vascular endothelial growth factor (VEGF) inhibitory activity. nih.gov

Overview of Existing Research on 7-chloro-6-methyl-1H-Benzimidazole and Closely Related Analogs

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in various researched compounds. The synthesis of related substituted benzimidazoles is well-established, often involving the condensation of a substituted o-phenylenediamine (B120857) with an appropriate carboxylic acid or aldehyde. rsc.orgrsc.org For example, 6-chloro-1H-benzimidazole derivatives have been synthesized by reacting 4-chloro-o-phenylenediamine with various aldehydes. rsc.orgnih.gov

Research on closely related analogs provides valuable insights into the potential biological activities of this compound. For instance, studies on 2,5,6-trisubstituted benzimidazoles have identified potent antitubercular agents. rsc.org In one study, compounds with modifications at the 2, 5, and 6 positions exhibited significant growth inhibitory activities against Mycobacterium tuberculosis. rsc.org

Furthermore, hybrid molecules incorporating a 7-chloroquinoline (B30040) moiety with a benzimidazole structure have been synthesized and evaluated for their antiproliferative activity against cancer cells. nih.govresearchgate.netscispace.com These studies highlight the potential of the chlorinated benzimidazole scaffold in the development of new anticancer agents. For example, some novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity. nih.govresearchgate.net

While direct studies on this compound are limited, the collective knowledge from research on halogenated, methylated, and other substituted benzimidazoles provides a strong foundation for future investigations into its unique chemical properties and potential pharmacological applications. The specific arrangement of the chloro and methyl groups on the benzene (B151609) ring of the benzimidazole core warrants dedicated study to elucidate its structure-activity relationships and unlock its therapeutic potential.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-5-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTXYNGGGOWIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296227 | |

| Record name | 7-Chloro-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935873-40-8 | |

| Record name | 7-Chloro-6-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935873-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 6 Methyl 1h Benzimidazole and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection for 7-chloro-6-methyl-1H-Benzimidazole

A logical retrosynthetic analysis of the this compound structure points to the disconnection of the imidazole (B134444) ring. This approach identifies the primary precursor as a substituted o-phenylenediamine (B120857), specifically 4-chloro-5-methyl-1,2-phenylenediamine . This diamine contains the requisite chloro and methyl groups at the appropriate positions on the benzene (B151609) ring.

The synthesis of this key precursor can be approached from commercially available starting materials. For instance, the synthesis can commence from a suitably substituted aniline derivative which is then subjected to nitration and subsequent reduction to yield the desired diamine. The strategic selection of this precursor is paramount as it directly incorporates the desired substitution pattern onto the final benzimidazole (B57391) scaffold.

Conventional Synthesis Protocols for Benzimidazole Formation

Traditional methods for the construction of the benzimidazole core are well-established and widely employed. These protocols primarily involve the formation of the imidazole ring by reacting an o-phenylenediamine with a suitable one-carbon synthon.

Condensation Reactions with o-Phenylenediamines

The most common and direct route to this compound involves the condensation of 4-chloro-5-methyl-1,2-phenylenediamine with a variety of reagents that can provide the C2 carbon of the imidazole ring. These reagents include carboxylic acids, aldehydes, or their derivatives.

For instance, the reaction with formic acid or its derivatives is a standard method for producing unsubstituted benzimidazoles at the 2-position. When using aldehydes, the reaction proceeds through an initial formation of a Schiff base, which then undergoes cyclization and oxidation to yield the benzimidazole. The choice of the aldehyde determines the substituent at the 2-position of the resulting benzimidazole. Various catalysts, such as mineral acids or oxidizing agents, can be employed to facilitate this condensation and subsequent cyclization.

Cyclization Approaches for the Imidazole Ring

Beyond the direct condensation of diamines, alternative cyclization strategies offer versatile routes to the benzimidazole core. One such approach is the reductive cyclization of o-nitroaniline derivatives. In the context of this compound, this would involve a precursor such as N-(4-chloro-5-methyl-2-nitrophenyl)acetamide.

Advanced Synthetic Techniques for Enhanced Yields and Purity

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of this compound and its derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products.

The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. This technique is applicable to both condensation and cyclization reactions and can often be performed under solvent-free conditions, further enhancing its green credentials.

| Reaction Type | Conventional Heating | Microwave Irradiation | Yield (%) | Reference |

|---|---|---|---|---|

| Condensation | 8-12 hours | 10-15 minutes | 90-99% | |

| N-alkylation | 24 hours | 20-60 minutes | 40-99% | google.com |

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of this compound, green chemistry strategies could involve:

Catalyst-free synthesis: In some cases, the condensation reaction between the o-phenylenediamine and an aldehyde can proceed efficiently without the need for a catalyst, particularly under optimized conditions such as the use of sustainable solvents or solvent-free reactions researchgate.net.

Use of green catalysts: A wide range of heterogeneous and reusable catalysts, such as zeolites, clays, and various metal oxides, have been employed to promote benzimidazole formation under milder conditions nih.gov. These catalysts can often be easily separated from the reaction mixture and reused, reducing waste.

Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally friendly solvents like water or deep eutectic solvents, is a key aspect of green synthesis scbt.com. Microwave-assisted synthesis is often amenable to solvent-free conditions.

| Green Approach | Catalyst/Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalyst-free | Sustainable solvent (e.g., water) | Room temperature or gentle heating | No catalyst separation, high atom economy | researchgate.net |

| Green Catalyst | Zinc Boron Nitride (Zn-BNT) | Microwave, 140°C, 15 min | Reusable catalyst, high yield | |

| Green Solvent | Deep Eutectic Solvent | 80°C, 8-10 min | Biodegradable solvent, short reaction time |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is primarily focused on substitutions at the nitrogen atoms of the imidazole ring and functionalization at the C-2 position. These modifications allow for the systematic exploration of the chemical space around the core structure.

The nitrogen atoms of the benzimidazole ring are common sites for derivatization through N-alkylation and N-substitution reactions. These reactions typically proceed via the deprotonation of the N-H group by a base to form a benzimidazolate anion, which then acts as a nucleophile.

The choice of base and solvent can influence the regioselectivity of the alkylation, yielding either N-1 or N-3 substituted products, which are equivalent in the unsubstituted parent compound but can lead to isomers in substituted derivatives. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). researchgate.netbeilstein-journals.org Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently employed. acs.org The alkylating or substituting agents are typically alkyl halides (e.g., methyl iodide, benzyl bromide), allyl halides, or propargyl halides. acs.org Green chemistry approaches have been developed using surfactants like sodium dodecyl sulfate (SDS) in aqueous media, which can enhance reaction rates and yields. researchgate.net

Table 1: N-Alkylation and N-Substitution Reaction Conditions for Benzimidazoles

| Reagent Type | Example Reagents | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Alkyl Halide | Methyl iodide, Ethyl bromide, Benzyl bromide | NaH, K₂CO₃ | THF, DMF | Room Temp. to 60°C | N-alkylated benzimidazole |

| Allyl Halide | Allyl bromide | K₂CO₃, NaOH | Acetonitrile, DMF | Room Temp. to 80°C | N-allylated benzimidazole |

| Propargyl Halide | Propargyl bromide | K₃PO₄ | DMF | 120°C | N-propargylated benzimidazole |

Modification at C-6 and C-7 Positions

The substituents at the C-6 (methyl) and C-7 (chloro) positions are integral to the core structure of this compound. These groups are typically introduced at the precursor stage rather than by modification of the formed benzimidazole ring. The synthesis of the benzimidazole core is achieved through the condensation of the corresponding o-phenylenediamine, in this case, 4-chloro-5-methyl-benzene-1,2-diamine, with a suitable one-carbon synthon. nih.gov

Modification at the C-2 Position

The C-2 position of the benzimidazole ring is highly versatile and a primary site for introducing structural diversity. The most common method for installing a substituent at this position is during the initial ring formation. This involves the condensation of 4-chloro-5-methyl-benzene-1,2-diamine with various reagents:

Aldehydes: Reaction with an aldehyde (R-CHO) in the presence of an oxidizing agent, such as sodium metabisulfite, yields a 2-substituted (R) benzimidazole.

Carboxylic Acids: Condensation with a carboxylic acid (R-COOH) or its derivatives (e.g., acid chlorides, esters, or orthoesters) under acidic conditions or at high temperatures is a classic method known as the Phillips synthesis. dtic.mil

More recent methodologies allow for the direct functionalization of the C-H bond at the C-2 position of a pre-formed benzimidazole ring. Rhodium(I)-catalyzed C-H activation, for instance, enables the selective alkylation of C-2 unsubstituted benzimidazoles. nih.gov Another modern approach involves copper-catalyzed three-component reactions that can efficiently generate 1,2-disubstituted benzimidazoles. nih.govrsc.org

Table 2: Methodologies for C-2 Position Modification of Benzimidazoles

| Method | Reagents | Conditions | Resulting C-2 Substituent |

|---|---|---|---|

| Condensation | Aromatic/Aliphatic Aldehydes + Oxidant | Mild, often with catalyst | Aryl or Alkyl group |

| Phillips Synthesis | Carboxylic Acids or Derivatives | Acidic (e.g., 4N HCl), High Temperature | Group from carboxylic acid |

| C-H Activation | Alkenes, N,N-dimethylacrylamide | Rh(I) catalyst | Branched alkyl group |

Purification and Yield Optimization Methodologies

Effective purification and yield optimization are critical for the practical synthesis of this compound and its derivatives.

Purification Methodologies

The purification of benzimidazole derivatives depends on their physical properties. Common techniques include:

Precipitation and Recrystallization: Benzimidazoles are often weakly basic and can be precipitated from acidic reaction mixtures by neutralization. dtic.mil Subsequent recrystallization from a suitable solvent system, such as ethanol/water, is a standard method for obtaining high-purity crystalline products.

Column Chromatography: For non-crystalline products or for the separation of complex mixtures and isomers, flash chromatography using silica (B1680970) gel is a widely used and effective technique. nih.govrsc.org

Sublimation: Due to their thermal stability, many benzimidazoles can be purified by sublimation under high vacuum, which can yield very pure material. dtic.mil

Yield Optimization Methodologies

Optimizing reaction yields involves careful consideration of reaction conditions and the use of modern synthetic techniques.

Microwave-Assisted Synthesis: A key strategy for improving yields and dramatically reducing reaction times is the use of microwave irradiation. ijarsct.co.in Compared to conventional heating, microwave-assisted reactions for benzimidazole synthesis can shorten reaction times from hours to minutes and increase yields to over 90%. eurekaselect.comingentaconnect.commdpi.com This approach is also considered a green chemistry technique due to its efficiency and reduced energy consumption. mdpi.com

Optimization of Catalysts and Solvents: The choice of catalyst, such as erbium triflate (Er(OTf)₃) or copper salts, can significantly impact reaction efficiency. nih.govmdpi.com Similarly, screening different solvents or employing solvent-free conditions can lead to higher yields. acs.orgmdpi.com For instance, solvent-free reactions under microwave irradiation have proven to be highly effective for synthesizing benzimidazole derivatives. mdpi.comnih.gov

Parameter Adjustment: Fine-tuning reaction parameters such as temperature, base strength, and reagent stoichiometry is crucial for maximizing the yield of the desired product and, in the case of N-alkylation, controlling regioselectivity. beilstein-journals.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazoles

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 2-24 h) | Minutes (e.g., 5-15 min) eurekaselect.comingentaconnect.com |

| Typical Yield | Moderate to Good (60-85%) | Excellent (90-99%) mdpi.com |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often reduced |

| Conditions | Often requires high-boiling solvents | Can be performed solvent-free mdpi.comnih.gov |

Advanced Spectroscopic and Analytical Characterization of 7 Chloro 6 Methyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 7-chloro-6-methyl-1H-benzimidazole can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a benzimidazole (B57391) derivative, distinct signals are expected for the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the protons of any substituent groups.

For this compound, the spectrum would be anticipated to show signals corresponding to the two aromatic protons on the benzene (B151609) ring, a singlet for the C2-H proton of the imidazole ring, a broad singlet for the N-H proton, and a singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.

While specific experimental data for this compound is not widely available in the public domain, the following table presents representative ¹H NMR data for a closely related isomer, 5-chloro-2-methyl-1H-benzimidazole, which illustrates the expected signal patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.29 | br s | 1H | N-H |

| 7.51 | s | 1H | Ar-H |

| 7.45 | d, J = 8.4 Hz | 1H | Ar-H |

| 7.12 | d, J = 8.3 Hz | 1H | Ar-H |

| 2.51 | s | 3H | CH₃ |

| Note: Data for 5-chloro-2-methyl-1H-benzimidazole, a structural isomer, presented for illustrative purposes. bldpharm.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment.

The spectrum is expected to show signals for the eight carbon atoms of the benzimidazole core and the methyl group. The carbons directly attached to the nitrogen and chlorine atoms will exhibit characteristic chemical shifts. The quaternary carbons of the fused ring system will also be identifiable.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. The table below shows representative data for the isomer 5-chloro-2-methyl-1H-benzimidazole to provide an example of the expected chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| 152.7 | C=N |

| 140.1 | Ar-C |

| 137.1 | Ar-C |

| 126.1 | Ar-C |

| 121.8 | Ar-CH |

| 115.4 | Ar-CH |

| 114.3 | Ar-CH |

| 15.1 | CH₃ |

| Note: Data for 5-chloro-2-methyl-1H-benzimidazole, a structural isomer, presented for illustrative purposes. bldpharm.com |

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing connectivity between atoms. A ¹H-¹H COSY experiment on this compound would reveal correlations between neighboring protons. For instance, correlations would be expected between the aromatic protons on the benzene ring, helping to confirm their relative positions. The absence of correlations for the singlet signals (C2-H and methyl protons) would further support their structural assignments. While specific COSY data is not available, this technique is a standard method used in the structural confirmation of such heterocyclic compounds. tsijournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₇ClN₂, giving it a monoisotopic mass of approximately 166.03 g/mol . chemicalbook.com The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in a roughly 3:1 ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized compound.

HRMS analysis of this compound would be expected to yield a mass that is very close to the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Calculated Mass | 166.0298 |

| Found Mass | 166.0300 |

| Source: bldpharm.com |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For this compound, MS/MS analysis would likely involve the loss of small, stable molecules or radicals, such as HCN, Cl, or CH₃. The fragmentation pathways would help to confirm the presence and positions of the chloro and methyl substituents on the benzimidazole core. While specific MS/MS fragmentation data for this compound is not available in the public record, the technique is a standard for the structural confirmation of related benzimidazole derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For benzimidazole derivatives, key spectral regions provide insight into the N-H, C=N, C=C, and C-H vibrations.

In the case of this compound, the IR spectrum is expected to exhibit specific peaks that confirm its structure. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3400-2400 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole moiety is usually observed around 1638-1629 cm⁻¹. nih.govlew.ro Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear in the 2900-3000 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the lower frequency region, typically around 702-719 cm⁻¹. lew.ro

Detailed analysis of the IR spectrum allows for the confirmation of the presence of the benzimidazole core, the methyl group, and the chloro substituent, providing crucial information for structural elucidation.

Table 1: Characteristic IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Imidazole) | Stretching | 3400-2400 (broad) |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Methyl) | Stretching | 2900-3000 |

| C=N (Imidazole) | Stretching | ~1630 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-Cl | Stretching | ~720-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for assessing purity. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For benzimidazole and its derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the benzimidazole ring. The UV-Vis spectra of benzimidazole derivatives are often recorded in various solvents to study the effect of solvent polarity on the electronic transitions. nih.gov

The purity of a sample of this compound can be assessed by comparing its UV-Vis spectrum to that of a known pure standard. The presence of impurities may lead to the appearance of additional absorption bands or a change in the shape and intensity of the expected peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical formula to verify its identity and purity.

For this compound (C₈H₇ClN₂), the theoretical elemental composition can be calculated based on its molecular formula. Experimental results from elemental analysis of a synthesized sample should closely match these theoretical values to confirm the correct elemental composition. nih.govnih.gov Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 57.67 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.25 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.28 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.82 |

| Total | 166.62 | 100.00 |

Chromatographic Techniques for Purity and Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two commonly employed methods.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. nih.govnih.govresearchgate.net A spot of the compound is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase is allowed to ascend the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound under specific conditions. A pure compound should ideally show a single spot on the TLC plate. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity determination and separation. nih.govnih.govmdpi.com The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector records the elution of each component, producing a chromatogram. For a pure sample of this compound, the HPLC chromatogram should show a single, sharp peak. The retention time of this peak is a characteristic property of the compound under the specific HPLC conditions used. mdpi.com

Non Clinical Biological Activity Investigations of 7 Chloro 6 Methyl 1h Benzimidazole

In Vitro Anti-Proliferative and Cytotoxic Efficacy in Cancer Cell Lines

No published studies were identified that evaluated the in vitro anti-proliferative and cytotoxic efficacy of 7-chloro-6-methyl-1H-benzimidazole against cancer cell lines.

Evaluation against Hematological Malignancies (e.g., CCRF-CEM, HuT78, Raji)

There is no available data from in vitro studies assessing the activity of this compound against cell lines representing hematological malignancies such as CCRF-CEM, HuT78, or Raji.

Assessment against Solid Tumor Cell Lines (e.g., MCF-7, HeLa)

No specific research has been found regarding the assessment of this compound against solid tumor cell lines like MCF-7 or HeLa. While some studies have explored the effects of other substituted benzimidazoles on these cell lines, the results cannot be extrapolated to the subject compound. rsc.org

Comparative Cytotoxicity Profiles with Known Agents

In the absence of primary cytotoxicity data for this compound, no comparative analyses with known chemotherapeutic agents have been performed or published.

In Vitro Antimicrobial Activity Studies

There is a lack of specific published research on the in vitro antimicrobial activity of this compound.

Antibacterial Spectrum Analysis (e.g., against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

No studies have been identified that report on the antibacterial spectrum of this compound against key pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, or Escherichia coli. While various benzimidazole (B57391) derivatives have been investigated for their antibacterial potential, data for this specific compound is not available. rsc.orgresearchgate.net

Antifungal Efficacy Assessment (e.g., against Candida albicans, Aspergillus niger)

Similarly, there is no available scientific literature detailing the antifungal efficacy of this compound against fungal species such as Candida albicans or Aspergillus niger.

Anti-mycobacterial Activity Investigations

Direct studies evaluating the anti-mycobacterial activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains have not been prominently reported in the available scientific literature. However, the benzimidazole scaffold is a recognized pharmacophore in the development of anti-mycobacterial agents. mdpi.comfrontiersin.org The inclusion of a halogen, such as chlorine, on the benzimidazole ring has been explored as a strategy to enhance antimicrobial and specifically anti-mycobacterial potency. frontiersin.org

Research into various substituted benzimidazoles has demonstrated a range of activities. For instance, a series of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles were synthesized and evaluated for their in vitro effect against the M. tuberculosis H37Rv strain. frontiersin.org This study highlighted that 2,5-disubstituted benzimidazoles, in particular, showed promising in vitro potency against mycobacteria, with minimum inhibitory concentration (MIC) values in the range of 6.25–25 μg/mL. frontiersin.org Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives also reported potent antibacterial activities against various bacterial strains, although specific anti-mycobacterial data was not the primary focus.

It is important to note that these findings are for different benzimidazole derivatives and not for this compound. The specific substitution pattern of a chloro group at the 7-position and a methyl group at the 6-position would uniquely influence the electronic and steric properties of the molecule, thus affecting its potential antimycobacterial activity. Without direct experimental data, the activity of this compound remains speculative.

Investigation of Other Specific Enzyme Inhibition Potentials

Dihydrofolate Reductase (DHFR) Inhibition Studies

There are no specific studies in the reviewed literature that directly report on the inhibition of dihydrofolate reductase (DHFR) by this compound. DHFR is a critical enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. nih.goveco-vector.comnih.govresearchgate.net

However, broader research on substituted benzimidazoles suggests that this chemical class can be a source of DHFR inhibitors. A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives identified DHFR as a potential target for their observed antimicrobial and anticancer activities through molecular docking studies. rsc.orgnih.gov This suggests that the chloro-substituted benzimidazole scaffold has the potential to interact with the active site of DHFR. The study highlighted that the benzimidazole ring system, with various substitutions, is a key element for biological activity. rsc.orgnih.gov

In one investigation, pyrimidine-clubbed benzimidazole derivatives were designed as potential DHFR inhibitors, and some compounds containing a 6-chloro-2-(chloromethyl)-1H-benzo[d]imidazole moiety showed significant antibacterial properties. nih.gov While this research provides a conceptual link between chloro-benzimidazoles and DHFR inhibition, it does not provide direct enzymatic inhibition data for this compound. The specific positioning of the chloro and methyl groups on the benzimidazole ring would be a critical determinant of its binding affinity and inhibitory potential against DHFR.

Antioxidant Activity Evaluation (in vitro assays)

Direct in vitro antioxidant activity evaluations of this compound are not found in the reviewed scientific literature. However, the antioxidant potential of the broader benzimidazole class of compounds has been the subject of various investigations. mdpi.com

Several in vitro assays are commonly used to determine the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. mdpi.com Other methods, such as the thiobarbituric acid reactive substances (TBARS) assay, measure the inhibition of lipid peroxidation. nih.gov

Studies on various benzimidazole derivatives have shown a range of antioxidant activities that are highly dependent on the nature and position of the substituents on the benzimidazole ring. For example, some imine-containing 1H-benzimidazoles were found to have lipid peroxidation inhibitory activity. nih.gov In another study, benzimidazole hydrazone derivatives were evaluated, and their antioxidant capacity was found to be influenced by the number and position of hydroxyl groups. mdpi.comresearchgate.net

Without specific experimental data for this compound, its antioxidant potential remains uncharacterized. The presence of the chloro and methyl groups would modulate the electron density of the benzimidazole ring system, which could influence its ability to scavenge free radicals or chelate metal ions, but the extent of this effect requires experimental validation.

Molecular Mechanism of Action Studies of 7 Chloro 6 Methyl 1h Benzimidazole

Elucidation of Specific Molecular Target Interactions

The biological activity of 7-chloro-6-methyl-1H-benzimidazole is intrinsically linked to its ability to interact with specific biomolecules, thereby initiating a cascade of cellular events. Research into its molecular targets has unveiled a nuanced picture of its mechanism of action.

Direct Binding Studies with Enzymes and Receptors

Direct binding assays are crucial in identifying the primary molecular partners of a compound. For benzimidazole (B57391) derivatives, a prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer progression. mdpi.com While direct binding studies specifically for this compound are not extensively documented in publicly available research, studies on structurally related benzimidazole compounds provide significant insights. For instance, certain N-substituted 6-chloro-1H-benzimidazole derivatives have been investigated for their interaction with various receptors, including dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6). nih.govresearchgate.net

Molecular docking studies have predicted that dihydrofolate reductase from Staphylococcus aureus is a highly probable target for both antimicrobial and anticancer activities of these related compounds. nih.govresearchgate.net Furthermore, VEGFR-2 and HDAC6 have been identified as likely targets for their anticancer effects. nih.govresearchgate.net Another complex benzimidazole derivative, 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, has demonstrated potent binding inhibition of the corticotropin-releasing factor 1 (CRF1) receptor, with an IC50 value of 4.1 nM. nih.gov

| Compound/Derivative | Target Enzyme/Receptor | Binding Affinity (IC50) | Study Type |

| 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole | Corticotropin-releasing factor 1 (CRF1) Receptor | 4.1 nM | In vitro binding assay |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (Compounds 10 and 13) | Epidermal Growth Factor Receptor (EGFR) Kinase | 0.33 µM and 0.38 µM | Enzymatic Assay |

Modulation of Protein Function

Beyond direct binding, the functional consequence of these interactions is a critical aspect of the mechanism of action. Benzimidazole derivatives have been shown to modulate the function of key proteins involved in cellular signaling. The binding of benzimidazole analogs to the EGFR, for example, can inhibit its kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. mdpi.com

The interaction of the aforementioned CRF1 receptor antagonist with its target leads to the suppression of stress-induced adrenocorticotropic hormone (ACTH) secretion, demonstrating a clear modulation of a physiological pathway. nih.gov In the context of cancer, the inhibition of enzymes like DHFR and HDAC6 by benzimidazole derivatives can disrupt essential cellular processes such as nucleotide synthesis and gene expression regulation, respectively, leading to an antitumor effect. nih.gov

Investigation of Cellular Pathway Disruptions

The molecular interactions of this compound and its analogs culminate in the disruption of fundamental cellular pathways, which are often dysregulated in disease states.

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents exert their effects by interfering with this cycle. Studies on various benzimidazole derivatives have demonstrated their ability to cause cell cycle arrest. For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to effectively suppress cell cycle progression in cancer cell lines such as MDA-MB-231, SKOV3, and A549. mdpi.com Similarly, a B-nor-cholesterol compound containing a benzimidazole moiety was found to block cell growth in the S-phase in SKOV3 ovarian cancer cells. nih.gov This arrest prevents cancer cells from replicating, thereby curbing tumor growth.

| Cell Line | Benzimidazole Derivative | Effect on Cell Cycle |

| MDA-MB-231, SKOV3, A549 | Benzimidazole-based 1,3,4-oxadiazole derivatives | Suppression of cell cycle progression |

| SKOV3 | B-nor-cholesteryl benzimidazole compound (6d) | S-phase arrest |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Research has shown that various benzimidazole derivatives are potent inducers of apoptosis. mdpi.com The apoptotic properties of a B-nor-cholesteryl benzimidazole compound were investigated, revealing that it can induce apoptosis in SKOV3 cells through a mitochondria-dependent pathway. nih.gov This intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which ultimately leads to the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Autophagy Modulation Studies

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. Its role in cancer is complex, as it can be both tumor-suppressive and tumor-promoting. While the direct modulation of autophagy by this compound is not yet extensively detailed in scientific literature, the broader class of benzimidazoles has been implicated in this pathway. Further research is required to elucidate the specific effects of this compound on autophagic processes and its potential therapeutic implications.

Interactions with Microbial Virulence Factors (e.g., Quorum Sensing Systems)

There is currently no specific information available in the reviewed scientific literature detailing the interactions of this compound with microbial virulence factors, including quorum sensing systems. The benzimidazole scaffold is known to be a versatile structure in medicinal chemistry, with various derivatives showing a range of antimicrobial properties. However, without dedicated studies on the 7-chloro-6-methyl variant, any discussion on its potential to inhibit or interfere with bacterial communication and virulence would be speculative.

DNA Interaction Studies (e.g., Intercalation, Alkylation)

Specific studies on the DNA interaction of this compound, including investigations into potential intercalation or alkylation mechanisms, are not found in the available research. While some benzimidazole-containing compounds, such as the chemotherapeutic agent bendamustine, are known to function as DNA alkylating agents, this activity is highly dependent on the specific substituents on the benzimidazole core and associated functional groups. It cannot be assumed that this compound possesses similar properties without direct experimental evidence.

Microtubule Dynamics Modulation

Direct research on the modulation of microtubule dynamics by this compound is not available in the current body of scientific literature. Certain benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, a key process in microtubule formation and dynamics. This activity is a cornerstone of their use as anthelmintic and antifungal agents, and in some cases, as anticancer drugs. However, the influence of the chloro and methyl substituents at the 7 and 6 positions, respectively, on this activity has not been specifically documented.

Structure Activity Relationship Sar Studies and Rational Design of 7 Chloro 6 Methyl 1h Benzimidazole Analogs

Systematic Variation of Substituents at N-1, C-2, and C-6/C-7 Positions

The benzimidazole (B57391) ring system offers several positions for chemical modification, with the N-1, C-2, and C-5/C-6 positions being particularly important for influencing pharmacological effects. nih.govnih.gov

C-2 Position: The C-2 position of the benzimidazole core is another critical point for modification. nih.govnih.gov The introduction of various aryl or substituted aryl groups at this position can lead to significant changes in biological activity. For example, in a series of N,2,6-trisubstituted 1H-benzimidazole derivatives, compounds with a 4-nitrophenyl or a 4-chlorophenyl group at the C-2 position demonstrated notable antibacterial and anticancer properties. nih.gov The electronic and steric properties of the C-2 substituent play a crucial role in determining the compound's interaction with its biological target. nih.gov

C-6/C-7 Positions: The C-6 and C-7 positions on the benzene (B151609) ring portion of the benzimidazole scaffold also offer opportunities for modification to modulate activity. nih.govnih.gov The presence of substituents like chloro or nitro groups at the C-6 position has been explored to examine their effects on antimicrobial and anticancer activities. nih.govsemanticscholar.org In the context of 7-chloro-6-methyl-1H-benzimidazole, the specific placement of the chloro and methyl groups at these adjacent positions is a defining feature that influences its pharmacological profile.

Impact of Halogenation (Chloro at C-7) on Biological Activity

The presence of a halogen, specifically a chloro group, at the C-7 position of the benzimidazole ring is a key structural feature that can significantly influence the biological activity of the resulting analogs. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate.

For instance, in the design of novel antifungal agents, the hybridization of a benzimidazole ring system, which may include halogenation, with other pharmacophores is a strategy to disrupt microbial cell division and inhibit key enzymes. nih.gov The presence of a chloro group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its intracellular target.

Role of Methyl Group (at C-6) in Pharmacological Profiles

The methyl group at the C-6 position of the this compound core also plays a significant role in defining the pharmacological profile of its analogs. While the chloro group at C-7 primarily exerts an electronic effect, the methyl group at C-6 introduces steric bulk and can influence the molecule's lipophilicity and metabolic stability.

In SAR studies of various benzimidazole derivatives, the presence and position of a methyl group on the benzene ring have been shown to be important for biological activity. nih.govnih.gov For example, in a study of N,2,6-trisubstituted 1H-benzimidazole derivatives, the inclusion of a methyl group at the C-6 position was a key design element in exploring their antimicrobial and anticancer potential. nih.gov

The methyl group at C-6 can:

Influence Binding Affinity: The steric bulk of the methyl group can create favorable or unfavorable interactions within the binding pocket of a target protein, thereby affecting binding affinity.

Modulate Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, and metabolism.

Correlation Between Structural Features and Target Binding Affinities

The rational design of potent and selective this compound analogs relies on understanding the correlation between their structural features and their binding affinities for specific biological targets. Molecular docking studies are often employed to predict and rationalize these interactions at a molecular level.

For instance, in a study of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, molecular docking was used to investigate the binding of a lead compound, 12d, to the active site of the tyrosine-protein kinase c-Src. nih.govresearchgate.net The docking results revealed that the compound bound with a favorable energy and formed key hydrogen bonds with specific amino acid residues (Glu310 and Asp404) in the active site, in addition to van der Waals interactions. nih.govresearchgate.net This type of analysis provides valuable insights into the structural requirements for potent inhibition of the target enzyme.

The specific substitutions on the this compound core will dictate the types of interactions it can form with a target protein. These interactions can include:

Hydrogen Bonds: The nitrogen atoms of the benzimidazole ring can act as hydrogen bond donors or acceptors.

π-π Stacking: The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues in the target's binding site. nih.gov

Hydrophobic Interactions: The methyl group and other nonpolar substituents can engage in hydrophobic interactions with corresponding regions of the binding pocket.

Halogen Bonds: The chloro group at C-7 may participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.

By systematically modifying the substituents and evaluating the resulting changes in binding affinity, researchers can build a comprehensive SAR model that guides the design of more potent and selective inhibitors.

Design Principles for Enhanced Potency and Selectivity

The insights gained from SAR studies provide a set of design principles for developing this compound analogs with enhanced potency and selectivity. semanticscholar.orgnih.govirb.hrdiva-portal.org

Key design principles include:

Optimizing Substituents at N-1 and C-2: The selection of appropriate substituents at the N-1 and C-2 positions is crucial for maximizing interactions with the target protein. diva-portal.org This may involve incorporating groups that can form additional hydrogen bonds, hydrophobic interactions, or π-π stacking interactions. nih.gov

Fine-tuning the Substitution Pattern on the Benzene Ring: While the 7-chloro-6-methyl substitution pattern is the core of this series, further modifications to the benzene ring could be explored to improve activity or selectivity.

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores is a powerful strategy to create hybrid molecules with potentially synergistic or multi-target activities. irb.hr This approach has been successfully used in the development of anticancer agents. irb.hr

Structure-Based Drug Design: Utilizing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) analysis can help in the rational design of new analogs. nih.govresearchgate.net QSAR models can identify structural features that are important for biological activity and predict the potency of untested compounds. nih.govresearchgate.net

Development of Hybrid Molecules Incorporating this compound Core

A promising strategy in drug discovery is the development of hybrid molecules, which combine two or more pharmacophores into a single entity. nih.gov This approach can lead to compounds with enhanced potency, improved selectivity, or the ability to overcome drug resistance mechanisms. The this compound core is a valuable building block for the creation of such hybrid molecules.

An example of this strategy is the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids. nih.gov In these compounds, the 7-chloroquinoline (B30040) moiety, a known pharmacophore in antimalarial and anticancer drugs, is linked to a benzimidazole derivative. The study explored the influence of different linkers and substituents on the benzimidazole ring on the antiproliferative activity of these hybrids. nih.gov

The design of these hybrid molecules often involves:

Selection of Pharmacophores: Choosing pharmacophores with known and complementary biological activities.

Synergistic Effects: The goal is often to achieve a synergistic effect where the activity of the hybrid molecule is greater than the sum of the activities of its individual components.

The development of hybrid molecules based on the this compound scaffold represents a versatile and promising approach for the discovery of new therapeutic agents with improved pharmacological profiles.

Computational and in Silico Research on 7 Chloro 6 Methyl 1h Benzimidazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about potential biological targets and binding mechanisms.

Identification of Potential Biological Targets

Through molecular docking studies, researchers have identified several potential biological targets for benzimidazole (B57391) derivatives, suggesting possible therapeutic applications for 7-chloro-6-methyl-1H-benzimidazole. For instance, studies on similar N-substituted 6-chloro-1H-benzimidazole derivatives have predicted that dihydrofolate reductase (DHFR) from Staphylococcus aureus is a highly suitable target for both antimicrobial and anticancer activities. nih.gov DHFR is a crucial enzyme in the synthesis of purines and some amino acids, making it an excellent target for antibacterial agents. nih.gov

Furthermore, in the context of anticancer activity, vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6) have been identified as potential targets for these types of compounds. nih.gov The inhibition of VEGFR2, a key player in angiogenesis, is a well-established strategy in cancer therapy. The diverse biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biopolymers. nih.gov

| Potential Biological Target | Therapeutic Area | Basis of Identification |

| Dihydrofolate reductase (DHFR) | Antimicrobial, Anticancer | Molecular docking of N-substituted 6-chloro-1H-benzimidazole derivatives. nih.govnih.gov |

| Vascular endothelial growth factor receptor 2 (VEGFR2) | Anticancer | Molecular docking of N-substituted 6-chloro-1H-benzimidazole derivatives. nih.gov |

| Histone deacetylase 6 (HDAC6) | Anticancer | Molecular docking of N-substituted 6-chloro-1H-benzimidazole derivatives. nih.gov |

| c-SRC | Anticancer | Molecular docking of 7-chloroquinoline-benzimidazole hybrids. |

This table is generated based on data from studies on similar benzimidazole derivatives and may be indicative of potential targets for this compound.

Prediction of Binding Modes and Key Interactions

Molecular docking not only identifies potential targets but also predicts how a ligand binds within the active site of a protein and the key interactions that stabilize this binding. For benzimidazole derivatives, these interactions often involve hydrogen bonds and hydrophobic interactions.

In studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives targeting DHFR, it was found that the compounds interact with crucial amino acids in the binding site. nih.gov For other benzimidazole-based inhibitors, such as those targeting lysine (B10760008) demethylases, interactions can include cation-π interactions between the benzimidazole ring and arginine residues. It has been hypothesized that a carboxylic acid function on the benzimidazole moiety could lead to strong hydrogen bond interactions with active site residues like tyrosine and lysine.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic and spectroscopic parameters.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Global Reactivity Parameters)

DFT calculations can provide valuable insights into the electronic properties of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and bioactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's stability.

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Electrostatic Potential | Influences non-covalent interactions and biological activity. |

This table outlines the significance of key electronic structure parameters that can be determined using DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural characterization of newly synthesized compounds.

For example, DFT calculations have been successfully used to investigate the vibrational spectra (IR and Raman) of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, providing a detailed assignment of the experimental bands. mdpi.com This demonstrates the accuracy of DFT in predicting spectroscopic parameters for similar chlorinated heterocyclic systems. While specific predicted spectra for this compound were not found, the methodology is well-established.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

Several QSAR studies have been conducted on benzimidazole derivatives, highlighting the structural features that are important for their biological activity. For a series of 2-substituted 1H-benzimidazole-4-carboxamide derivatives with anti-enterovirus activity, a 3D-QSAR study was performed. biointerfaceresearch.com The resulting models, developed using methods like Multiple Linear Regression (MLR) and Neural Networks (NN), showed good predictive ability. biointerfaceresearch.com

In another QSAR analysis of chloroaryloxyalkyl imidazole (B134444) and benzimidazole derivatives with antibacterial activity, a three-parametric equation was developed that correlated the logarithm of the Minimum Inhibitory Concentration (logMIC) with the HOMO energy, hydration energy, and the number of primary carbon atoms. researchgate.net This indicates that electronic and physicochemical properties are key determinants of the antibacterial potency of these compounds.

While a specific QSAR model for this compound is not detailed in the search results, the existing models for related compounds provide a framework for understanding how its structural features, such as the chloro and methyl substitutions, might influence its biological activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of molecules with their 3D shape and electrostatic and steric fields. This method is instrumental in understanding the interaction between a ligand and its receptor, providing a three-dimensional map that highlights the regions where modifications to the molecular structure could enhance or diminish its activity.

A review of the current scientific literature indicates that no specific CoMFA studies have been published for this compound. While CoMFA has been extensively applied to various classes of compounds to guide lead optimization, its application to this particular benzimidazole derivative has not been reported. Such a study would involve aligning this compound with a set of structurally related compounds with known biological activity against a specific target. The resulting CoMFA model would generate contour maps indicating where changes in steric bulk or electrostatic charge would be favorable for improving activity, thus guiding the design of more potent analogs.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Similar to CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. CoMSIA offers an alternative perspective by using a Gaussian-type distance dependence between the probe atom and the atoms of the molecule, which can sometimes provide a more interpretable and robust model compared to CoMFA.

As with CoMFA, there is no specific CoMSIA analysis for this compound available in the published literature. A hypothetical CoMSIA study on this compound would provide valuable insights into its structure-activity relationships. By generating contour maps for each of the physicochemical properties, CoMSIA can offer a detailed understanding of the molecular features that are critical for its biological function, thereby facilitating the rational design of new derivatives with improved therapeutic profiles.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

The in silico prediction of ADMET properties is a critical step in the early stages of drug development. These predictions help to identify potential liabilities of a drug candidate that could lead to its failure in later clinical phases. For this compound, in silico ADMET profiling would provide a comprehensive assessment of its drug-like properties.

Prediction of Pharmacokinetic Parameters (Computational only)

Computational tools can predict a range of pharmacokinetic parameters that govern the absorption, distribution, metabolism, and excretion of a compound. While specific predictive data for this compound is not available in the reviewed literature, a typical in silico pharmacokinetic assessment would evaluate the parameters shown in the table below. These predictions are generally based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). Studies on similar benzimidazole derivatives often utilize these computational models to forecast their pharmacokinetic behavior. nih.govrsc.org

Table 1: Representative In Silico Pharmacokinetic Parameters

| Parameter | Description | Predicted Value for a Hypothetical Benzimidazole Derivative |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (%) | The percentage of the compound absorbed through the human intestine. | High |

| Caco-2 Permeability (nm/s) | A measure of a compound's ability to cross the intestinal epithelial barrier. | Moderate to High |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the blood-brain barrier. | Likely to penetrate |

| Plasma Protein Binding (%) | The extent to which a compound binds to proteins in the blood plasma. | High |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | The potential to inhibit key metabolic enzymes, which can lead to drug-drug interactions. | Potential inhibitor of specific CYP isozymes |

| Excretion |

Note: The values in this table are for illustrative purposes based on general predictions for benzimidazole derivatives and are not specific to this compound.

Computational Toxicity Predictions (e.g., Drug-likeness, lead-likeness)

Computational toxicology aims to predict the potential adverse effects of a compound. This includes assessing its "drug-likeness" and "lead-likeness" based on established rules like Lipinski's Rule of Five, as well as predicting specific toxicities such as mutagenicity and carcinogenicity. For this compound, while specific toxicity predictions are not documented, computational models are available to evaluate these risks. rsc.orgnih.gov General in silico toxicity studies on novel benzimidazole derivatives often show favorable drug-like properties and a low risk of toxicity. rsc.org

Table 2: Representative Computational Toxicity and Drug-Likeness Predictions

| Parameter | Description | Predicted Outcome for a Hypothetical Benzimidazole Derivative |

|---|---|---|

| Drug-Likeness | ||

| Lipinski's Rule of Five | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans. | Compliant |

| Ghose Filter | A set of criteria for defining drug-likeness based on physicochemical properties. | Compliant |

| Veber's Rule | Rules based on molecular weight and rotatable bonds to predict oral bioavailability. | Compliant |

| Lead-Likeness | ||

| Lead-Likeness Rules | Criteria defining a compound's suitability as a starting point for drug discovery. | Compliant |

| Toxicity | ||

| Ames Mutagenicity | Prediction of the mutagenic potential of a compound. | Non-mutagenic |

| Carcinogenicity | Prediction of the potential to cause cancer. | Non-carcinogenic |

Note: The predictions in this table are illustrative and based on general findings for similar benzimidazole compounds, not specific data for this compound.

Future Research Directions and Translational Perspectives for 7 Chloro 6 Methyl 1h Benzimidazole

Development of Advanced Synthetic Methodologies for Scalability

The translation of a promising compound from laboratory to clinical application hinges on the development of efficient, scalable, and sustainable synthetic methods. For 7-chloro-6-methyl-1H-benzimidazole, future research should focus on moving beyond traditional condensation reactions, which often require harsh conditions and long reaction times, towards advanced, green methodologies. ijarsct.co.in

Modern synthetic approaches that could be adapted for this compound include microwave-assisted synthesis, the use of deep eutectic solvents (DES), and catalysis with novel materials like nanoparticles or metal-organic frameworks. mdpi.comnih.gov Microwave-assisted methods, for instance, have been shown to dramatically reduce reaction times for benzimidazole (B57391) synthesis from hours to minutes, often with improved yields. mdpi.com Similarly, green chemistry principles advocate for catalyst- and additive-free reactions in benign solvents like methanol or even water, which have proven effective for other 2-substituted benzimidazoles and could be optimized for this specific derivative. researchgate.net

A key goal is scalability for potential industrial application. mdpi.com Methodologies that are amenable to multi-gram scale synthesis without significant loss of yield or purity are critical. researchgate.netrsc.org Research into solid-state condensation followed by direct sublimation could offer a solvent-free, high-purity route suitable for large-scale production. acs.org

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Catalyst/Medium | Advantages | Challenges for Scalability | Relevant Findings |

|---|---|---|---|---|

| Conventional Heating | Mineral Acids | Well-established | Long reaction times, harsh conditions, environmental waste | Foundational but often inefficient and not eco-friendly. |

| Microwave-Assisted | Er(OTf)₃, Ionic Liquids | Rapid reaction times (5-25 min), high yields (up to 99%), solvent-free options. mdpi.com | Specialized equipment, potential for localized overheating. | Proven effective for large-scale synthesis of related compounds. mdpi.com |

| Green Catalysis | ZnO-NPs, Fe₂O₃, Zn-BNT nih.govsemanticscholar.org | Recyclable catalysts, mild conditions, environmentally benign. semanticscholar.org | Catalyst preparation and separation, potential for metal leaching. | Offers high yields and operational simplicity. nih.gov |

| Deep Eutectic Solvents (DES) | Choline Chloride:o-PDA | Acts as both solvent and reactant, high yields (95-97%), simple work-up. nih.gov | Viscosity, scaling up solvent-reactant systems. | Selectively produces mono- or di-substituted products. nih.gov |

Comprehensive Multi-Targeting Approaches in Disease Models

The complexity of diseases like cancer and neurodegenerative disorders often involves multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.govresearchgate.net Benzimidazole derivatives are well-known for their ability to interact with a variety of biological targets, particularly protein kinases. nih.govresearchgate.net Future investigations should position this compound as a potential multi-kinase inhibitor.

In oncology, key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov Studies on related 2-aryl benzimidazoles have identified compounds that inhibit these kinases simultaneously, leading to potent cytotoxicity against cancer cell lines. nih.govnih.gov The chloro and methyl substituents on this compound could be crucial for optimizing binding affinity and selectivity across different kinase ATP-binding sites. Molecular docking studies could predict interactions and guide the design of derivatives that effectively target multiple dysregulated signaling pathways in cancer. tandfonline.commdpi.com

This multi-target approach could extend to other diseases. For instance, in neuroinflammation, benzimidazoles have been shown to modulate multiple targets including TNF-α and the NLRP3 inflammasome, suggesting a role in treating neurodegenerative conditions. nih.govresearchgate.net

Table 2: Potential Kinase Targets for Benzimidazole Derivatives in Cancer Therapy

| Kinase Target | Role in Cancer | Benzimidazole Interaction | Potential for this compound |

|---|---|---|---|

| EGFR | Cell proliferation, survival | Hinge-binding motif interaction. nih.gov | Potential for potent inhibition, especially in mutated forms. |

| VEGFR-2 | Angiogenesis, tumor growth | ATP-competitive inhibition. nih.gov | Could confer anti-angiogenic properties. |

| PDGFR | Tumor growth, metastasis | ATP-competitive inhibition. nih.gov | Could inhibit tumor stroma formation and metastasis. |

| RAF Kinases (e.g., BRAF) | Cell growth signaling (MAPK pathway) | Potent inhibition by derivatives like Lifirafenib. researchgate.net | Could be effective in BRAF-mutated cancers like melanoma. |

| Topoisomerase II (Topo II) | DNA replication | Inhibition of enzyme activity. nih.gov | Dual inhibition of kinases and Topo II could overcome drug resistance. |

Integration of Omics Technologies for Mechanistic Insights

To fully understand the therapeutic potential and mechanism of action of this compound, the integration of "omics" technologies is essential. Proteomics, in particular, can provide an unbiased, large-scale analysis of the proteins that interact with the compound, revealing its primary targets and off-target effects.

A proteomic analysis of resistance to the related drug benznidazole in Trypanosoma cruzi successfully identified 56 distinct proteins involved in the resistance phenotype, including those related to transcription and protein destination. nih.gov A similar approach could be applied to cancer cells or neurons treated with this compound. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry can identify proteins that are differentially expressed upon treatment, providing a global view of the cellular response. nih.gov This can help elucidate the compound's mechanism of action, identify biomarkers for patient stratification, and reveal potential mechanisms of drug resistance. Furthermore, metabolomics and transcriptomics can complement these findings by revealing changes in metabolic pathways and gene expression, respectively, offering a comprehensive systems-level understanding of the drug's impact.

Exploration of Novel Therapeutic Areas

While cancer is a primary focus for many benzimidazole derivatives, the versatile scaffold allows for activity across a wide spectrum of diseases. nih.gov Future research should explore the utility of this compound in other, less conventional therapeutic areas.

One promising field is neurodegenerative diseases. mdpi.com Oxidative stress and neuroinflammation are key features of conditions like Alzheimer's and Parkinson's disease. nih.govacs.org Certain benzimidazole derivatives have demonstrated neuroprotective effects by scavenging free radicals, augmenting endogenous antioxidant systems, and reducing the expression of pro-inflammatory cytokines. nih.govmdpi.com The ability of the benzimidazole moiety to cross the blood-brain barrier is a significant advantage for developing CNS-active drugs. nih.gov

Other potential applications include novel antiviral, antibacterial, and antiprotozoal agents, building on the established broad-spectrum antimicrobial activity of the benzimidazole class. impactfactor.orgmdpi.com The specific substitution pattern of this compound may confer unique activity against specific pathogens or disease targets that have not yet been explored.

Design of Prodrugs and Targeted Delivery Systems

A significant hurdle for many promising therapeutic compounds, including benzimidazoles, is poor aqueous solubility and limited bioavailability. gsconlinepress.comgsconlinepress.com This can hinder clinical translation. Prodrug design and targeted delivery systems are powerful strategies to overcome these pharmacokinetic challenges. nih.gov